Molecular Weight Comparison Against the Closest Alkyl‑Ester Analog
The phthalimide ester (C₁₅H₁₆N₂O₄, MW = 288.30 g mol⁻¹) is substantially larger than the corresponding methyl ester (methyl 1‑methylpiperidine‑2‑carboxylate, C₈H₁₅NO₂, MW = 157.21 g mol⁻¹), reflecting the mass and steric contribution of the phthalimide group [REFS‑1][REFS‑2]. This difference directly influences solubility, membrane permeability, and the steric environment around the piperidine nitrogen, which is relevant when the building block is incorporated into larger scaffolds.
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 288.30 |
| Comparator Or Baseline | Methyl 1‑methylpiperidine‑2‑carboxylate: 157.21 |
| Quantified Difference | +131.09 g mol⁻¹ (≈83 % increase) |
| Conditions | Calculated from molecular formula; experimental conditions not applicable |
Why This Matters
A larger molecular weight and the presence of a rigid phthalimide ring alter the compound’s physical properties (e.g., logP, solubility) and may affect its reactivity as a building block, making direct replacement with a smaller alkyl ester impractical for SAR studies.
- [1] Kuujia.com. Cas no 2248172‑19‑0 (1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl (2R)‑1‑methylpiperidine‑2‑carboxylate). Product page. View Source
